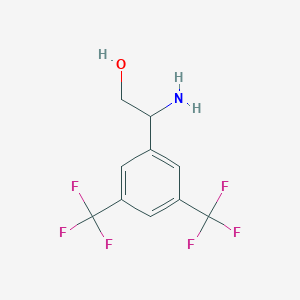









|
REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=C([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)C=O.[I-].[CH3:18][S+](C)C.[OH-:22].[K+].O.[C:25](#[N:27])[CH3:26]>>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:26]([CH:25]([NH2:27])[CH2:18][OH:22])[CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C[S+](C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at a temperature of 65° C. to 70° C. for 16 hours, in the presence of an alumina ball
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
CUSTOM
|
|
Details
|
insoluble matters were removed
|
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate and water were added to the filtrate and layers
|
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 50 ml of a 40% methylamine-methanol solution
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:2)
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(CO)N)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.23 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |